Product packaging for Octadecamethyloctasilane(Cat. No.:CAS No. 3704-48-1)

Octadecamethyloctasilane

Cat. No.: B14157499
CAS No.: 3704-48-1
M. Wt: 495.3 g/mol
InChI Key: VIUXNBMIWZHBFF-UHFFFAOYSA-N
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Description

Octadecamethyloctasilane is an organosilicon compound with the molecular formula C18H54Si8 and a molecular weight of 495.31 g/mol . This linear, fully methylated oligomeric silane is characterized by its structure of eight silicon atoms linked in a chain, with each silicon atom terminated by methyl groups. As a reagent, it is valuable in advanced materials research, particularly in the synthesis and engineering of silicon-based polymers and dendrimers. Its well-defined structure makes it a useful building block for creating tailored organosilicon architectures with specific thermal and mechanical properties. Researchers also utilize this compound in the development of specialized silicon carbide precursors and in surface chemistry studies. The compound is provided for research applications only and is not intended for diagnostic, therapeutic, or any human or veterinary use . For detailed handling and storage information, please consult the safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H54Si8 B14157499 Octadecamethyloctasilane CAS No. 3704-48-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3704-48-1

Molecular Formula

C18H54Si8

Molecular Weight

495.3 g/mol

IUPAC Name

[dimethyl(trimethylsilyl)silyl]-[[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane

InChI

InChI=1S/C18H54Si8/c1-19(2,3)21(7,8)23(11,12)25(15,16)26(17,18)24(13,14)22(9,10)20(4,5)6/h1-18H3

InChI Key

VIUXNBMIWZHBFF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C

Origin of Product

United States

Reaction Chemistry and Transformations of Octadecamethyloctasilane

Rearrangement Reactions of Octadecamethyloctasilane

Aluminum Halide-Catalyzed Rearrangements of Oligosilanes

The skeletal rearrangement of linear methylated oligosilanes, such as n-octadecamethyloctasilane, into their branched isomers is effectively catalyzed by aluminum halides, particularly aluminum chloride (AlCl₃). acs.org This catalytic process was first discovered some 40 years ago and has since become a key method for producing highly branched oligosilanes. acs.org The effectiveness of the catalyst can be enhanced by the presence of a small amount of ferric chloride (FeCl₃), with a cosublimate of AlCl₃ and about 0.1% FeCl₃ proving to be a particularly effective system. acs.orgnih.gov While solvents like methylene (B1212753) chloride can be used, cyclohexane (B81311) is often preferred for more challenging rearrangements, albeit requiring higher temperatures. acs.org

The rearrangement of n-octadecamethyloctasilane specifically has been reported to yield a mixture of branched isomers. acs.org These reactions are generally understood to proceed via cationic intermediates, a concept that forms the basis of the sila-Wagner-Meerwein rearrangement. sciencesconf.org This type of rearrangement is a powerful tool for creating more complex oligosilane structures from simpler, linear precursors. sciencesconf.orgnih.gov

Mechanistic Pathways of this compound Rearrangement

The rearrangement of this compound and other oligosilanes under Lewis acid catalysis is understood to proceed through a series of cationic intermediates in a process analogous to the Wagner-Meerwein rearrangement seen in organic chemistry. sciencesconf.orgnih.govmsu.edu

The core of the rearrangement mechanism involves the formation of silylium (B1239981) ions, which are tricoordinated silyl (B83357) cations (R₃Si⁺). d-nb.info These reactive intermediates are generated by the action of a Lewis acid, such as AlCl₃, which abstracts a substituent (typically a methyl group anion) from the silicon backbone. acs.orgmdpi.com Although direct experimental evidence for polysilanyl-substituted silyl cations in these specific rearrangements can be scarce, their involvement is widely accepted based on mechanistic studies and trapping experiments. nih.govd-nb.info The stability of these silylium ions is a key factor in the reaction pathway, with a tendency to rearrange to form more stable, often more highly substituted, cationic species. youtube.commasterorganicchemistry.com The generation of these silylium ions initiates a cascade of rearrangements along the oligosilane chain. researchgate.net

Once a silylium ion is formed, the oligosilane backbone can undergo a series of intramolecular 1,2-shifts. youtube.com This can involve the migration of a methyl group or a larger silyl group to the adjacent positively charged silicon atom. sciencesconf.orgmsu.edu This process is driven by the formation of a more stable carbocation (or in this case, silylium ion). youtube.commasterorganicchemistry.com For example, a less stable secondary silylium ion can rearrange to a more stable tertiary one. youtube.com These shifts are fundamental to the skeletal reorganization of the oligosilane, leading to the formation of branched structures. The process is analogous to hydride and alkyl shifts in carbocation rearrangements. youtube.com

The entire process of aluminum halide-catalyzed oligosilane rearrangement is considered a silicon analogue of the well-known Wagner-Meerwein rearrangement in carbocation chemistry. sciencesconf.orgnih.gov This analogy is based on the skeletal reorganization proceeding through cationic intermediates via a series of 1,2-shifts to yield a more stable product. msu.edumasterorganicchemistry.com Computational studies, such as density functional theory (DFT) calculations, have supported a multi-step rearrangement pathway involving several isomeric silyl cation intermediates. nih.gov The driving force for these rearrangements in oligosilanes is not solely electronic effects, as in classic hydrocarbon systems, but is also significantly influenced by attractive dispersion forces between the bulky trimethylsilyl (B98337) groups. researchgate.net

Intramolecular 1,2-Methyl and Silyl Shifts

Product Distribution and Selectivity in Rearrangement Processes

The Lewis acid-catalyzed rearrangement of n-octadecamethyloctasilane results in a specific mixture of branched isomers. Early reports indicated the formation of 2,2,4-tris(trimethylsilyl)nonamethylpentasilane and 2,2,3,3-tetrakis(trimethylsilyl)hexamethyltetrasilane. acs.org

A reinvestigation of this reaction provided a more detailed product distribution. When n-octadecamethyloctasilane is treated with an aluminum chloride catalyst, it yields two main products in a specific ratio. acs.org

Table 1: Product Distribution in the Rearrangement of n-Octadecamethyloctasilane acs.org

Product NameStructureRatio
2,2,4-tris(trimethylsilyl)nonamethylpentasilaneBranched pentasilane (B14176424)81%
2,2,3,3-tetrakis(trimethylsilyl)hexamethyltetrasilaneBranched tetrasilane19%

This product distribution highlights the selectivity of the rearrangement process, favoring the formation of specific branched isomers. The reaction generally proceeds to yield the most stable branched oligosilane isomers through a series of 1,2-shifts towards the most stable silylium ion intermediate. acs.org In some cases, particularly with an enhanced reactivity catalyst system like Al(Fe)Cl₃, fragmentation and cyclization reactions can also occur, leading to the formation of cyclic carbacyclosilanes. acs.orgnih.gov This happens via a migration/fragmentation mechanism, which can involve a 1,5-silyl shift and the elimination of a trimethylsilylium ion. acs.org

Formation of 2,2,4-Tris(trimethylsilyl)nonamethylpentasilane

The rearrangement of linear n-octadecamethyloctasilane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), predominantly yields 2,2,4-tris(trimethylsilyl)nonamethylpentasilane. nih.govacs.org This reaction is a key example of the skeletal isomerization that polysilanes can undergo. Research has shown that this transformation results in a mixture of products, with the major component being the highly branched pentasilane derivative. nih.gov Specifically, the AlCl₃-mediated rearrangement of n-octadecamethyloctasilane was reported to produce 2,2,4-tris(trimethylsilyl)nonamethylpentasilane and 2,2,3,3-tetrakis(trimethylsilyl)hexamethyltetrasilane in an 81:19 ratio. nih.govacs.org The reaction mechanism is believed to involve 1,5-silyl shifts, which facilitate the migration of silyl groups and lead to the formation of more stable, branched structures.

Formation of 2,2,3,3-Tetrakis(trimethylsilyl)hexamethyltetrasilane

As a co-product in the Lewis acid-catalyzed rearrangement of n-octadecamethyloctasilane, 2,2,3,3-tetrakis(trimethylsilyl)hexamethyltetrasilane is formed in a lesser amount compared to its pentasilane counterpart. nih.gov In the reaction mixture resulting from the treatment of n-octadecamethyloctasilane with aluminum chloride, this tetrasilane isomer constitutes approximately 19% of the product yield. nih.govacs.org The formation of this compound alongside 2,2,4-tris(trimethylsilyl)nonamethylpentasilane highlights the complex equilibrium of isomerization and fragmentation pathways available to linear polysilanes under catalytic influence.

Fragmentation Reactions of this compound

Fragmentation reactions are a significant aspect of the chemistry of this compound, particularly when subjected to catalytic conditions that promote the cleavage of its silicon-silicon bonds.

Cleavage of Silicon-Silicon Bonds under Catalytic Conditions

The silicon-silicon bonds in n-octadecamethyloctasilane can be cleaved under the influence of strong Lewis acids. Aluminum chloride (AlCl₃) is a commonly reported catalyst for this process. nih.govacs.org Some studies have utilized a co-sublimate of AlCl₃ and ferric chloride (FeCl₃) as the catalyst system, which in some cases exhibits enhanced reactivity compared to commercially available AlCl₃ alone. acs.org The catalytic process is not a simple fragmentation into smaller, random silane (B1218182) units but rather a controlled rearrangement that involves the breaking and reforming of Si-Si bonds, leading to the formation of specific, highly branched isomers. nih.govacs.org This transformation is driven by the thermodynamic preference for branched structures, which minimize steric strain. nih.gov The mechanism likely proceeds through the generation of a silylium ion intermediate, which then undergoes intramolecular silyl group migrations. acs.org

Identification of Fragmentation Products and Side Reactions

The primary products from the catalytic fragmentation and rearrangement of n-octadecamethyloctasilane are 2,2,4-tris(trimethylsilyl)nonamethylpentasilane and 2,2,3,3-tetrakis(trimethylsilyl)hexamethyltetrasilane. nih.govacs.org These products are typically identified and quantified using techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org While the mass spectrometry fragmentation patterns of the rearranged isomers are often indistinguishable from the starting material, their chromatographic retention times differ, allowing for their separation and detection via GC/MS. acs.org

In related studies on isomeric compounds like 2,5-bis(trimethylsilyl)dodecamethylhexasilane, additional rearrangement and fragmentation products have been identified, including 2,2-bis(trimethylsilyl)dodecamethylhexasilane and the cyclized product 1,1-bis(trimethylsilyl)octamethylcyclopentasilane. nih.gov These findings suggest that under certain conditions, cyclization can be a competing side reaction during the fragmentation of linear or branched oligosilanes. acs.org

Reactivity of this compound with Diverse Chemical Species

The reactivity of this compound is dominated by the chemistry of its Si-Si bonds. While stable under normal conditions, these bonds can be activated by specific reagents.

Reactions with Nucleophilic Reagents

The reaction of this compound with nucleophiles is not as extensively documented as its acid-catalyzed rearrangements. A nucleophile is a chemical species that donates an electron pair to form a chemical bond. masterorganicchemistry.comwikipedia.org In the context of this compound, one documented reaction involves (trimethylsilyl)methyllithium (B167594) (LiCH₂SiMe₃), an organolithium reagent that acts as a nucleophile. When n-octadecamethyloctasilane is treated with LiCH₂SiMe₃ in the presence of AlCl₃, it participates in the oligosilane rearrangement and fragmentation process. Rather than a simple nucleophilic substitution, the nucleophilic species appears to be involved in the complex mechanism of fragmentation, which ultimately leads to the formation of products like 2,2,4-tris(trimethylsilyl)nonamethylpentasilane and cyclopentasilane derivatives. The mechanism involves 1,5-silyl shifts and the release of trimethylsilylium ions.

Reactions with Electrophilic Reagents

Electrophilic reagents are chemical species that are attracted to electrons and can accept an electron pair. wikipedia.org In the context of this compound, electrophiles can induce skeletal rearrangements and cleavage of the Si-Si bonds. The reaction mechanism typically involves the formation of a silylenium ion-like transition state, which can then lead to the migration of methyl groups or cleavage of the silicon backbone.

A significant reaction of linear permethylated oligosilanes, such as this compound, is the Lewis acid-catalyzed skeletal rearrangement. For instance, treatment of n-octadecamethyloctasilane with aluminum trichloride (B1173362) (AlCl₃) in dichloromethane (B109758) at room temperature does not lead to simple degradation but to a sophisticated rearrangement into more branched isomers. acs.orguni-oldenburg.de This transformation highlights the tendency of the linear silicon chain to rearrange into thermodynamically more stable, highly branched structures. uni-oldenburg.de The reaction yields a specific mixture of branched pentasilane and tetrasilane products. acs.org

Strong protic acids are also known to effect transformations in oligosilanes. While specific studies on this compound are limited, related research on other oligosilanes shows that strong acids like triflic acid (HOSO₃CF₃) can induce Si-Si bond cleavage. capes.gov.br

Below is a summary of the reaction of n-octadecamethyloctasilane with a common electrophilic catalyst.

ReactantReagent/CatalystConditionsProductsProduct RatioReference
n-OctadecamethyloctasilaneAlCl₃CH₂Cl₂, Room Temp.2,2,4-Tris(trimethylsilyl)nonamethylpentasilane and 2,2,3,3-Tetrakis(trimethylsilyl)hexamethyltetrasilane81:19 acs.org

Oxidative and Reductive Transformations of this compound

Oxidative Transformations

The silicon-silicon bonds in this compound are susceptible to oxidative cleavage. Electrochemical studies on well-defined permethylated oligosilanes show that their oxidation is typically an irreversible process. acs.orgtandfonline.com This irreversibility is due to the cleavage of the Si-Si bond upon oxidation. tandfonline.com In the presence of oxygen or moisture, this cleavage leads to the formation of siloxanes. For example, the electrochemical oxidation of a permethylated disilane (B73854) resulted in the formation of 1,1,1,3,3,3-hexamethyldisiloxane, indicating that the Si-Si bond was cleaved during the process. tandfonline.com A similar fate can be expected for this compound under oxidative conditions.

Transformation TypeConditionsGeneral ProductKey ObservationReference
Electrochemical OxidationAcetonitrile, TBABF₄Siloxanes (in the presence of O₂/H₂O)Irreversible process involving Si-Si bond cleavage tandfonline.com

Reductive Transformations

Reductive processes involving this compound typically target the Si-Si bonds to form silyl anions (silanides). The cleavage of Si-Si bonds with alkali metals, such as lithium, is a common method for generating these highly reactive nucleophilic species. uni-oldenburg.de For unsymmetrically substituted polysilanes, this can lead to a mixture of different anions. uni-oldenburg.de Another key method involves the use of potassium tert-butoxide, which has been shown to selectively cleave terminal trimethylsilyl groups in branched polysilanes to form silylpotassium compounds. uni-oldenburg.de These resulting silyl anions are powerful synthetic intermediates that can be used to form new Si-element bonds by reacting with various electrophiles.

Stability and Degradation Pathways of this compound

The stability of this compound is a critical aspect of its chemistry, dictating its persistence and potential applications. Its degradation can be initiated by chemical reagents or by photochemical means.

Chemical Stability of the Silicon-Silicon Framework

The silicon-silicon single bond is inherently weaker than the carbon-carbon single bond, which is reflected in their respective bond energies. tandfonline.com The Si-Si bond is also significantly weaker than the Si-O bond, which is why silicon-based polymers are most commonly found as silicones (Si-O backbone). tandfonline.com The Si-Si bond's lower energy and higher polarity make it more susceptible to both nucleophilic and electrophilic attack compared to C-C bonds. tandfonline.com

Despite the inherent weakness of the Si-Si bond, permethylated oligosilanes like this compound exhibit considerable stability under ambient conditions. They are generally air-stable solids. mdpi.com This stability can be attributed to the steric protection afforded by the numerous methyl groups surrounding the silicon backbone, which kinetically hinders the approach of reactants.

The following table provides a comparison of relevant average bond energies.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Reference
Si-Si~300 utb.cz
C-C~346 tandfonline.com
Si-O~452 tandfonline.com

Photochemical Sensitivity of Oligosilane Bonds

Oligosilanes are known to be photochemically active, primarily due to the electronic properties of the σ-conjugated Si-Si backbone. Upon absorption of ultraviolet (UV) radiation, the Si-Si bonds can undergo homolytic cleavage. Research on the photolysis of permethylated linear polysilanes (Me[SiMe₂]ₙMe) has shown that a primary degradation pathway is the extrusion of a silylene unit. rsc.org For permethylated linear oligosilanes, this process involves the loss of dimethylsilylene (Me₂Si:). rsc.org This reaction proceeds through an excited state, leading to the shortening of the oligosilane chain and the generation of a highly reactive silylene species, which can then undergo subsequent reactions.

Degradation TypeInitiatorPrimary ProcessExtruded SpeciesReference
PhotochemicalUV RadiationSi-Si Bond CleavageDimethylsilylene (Me₂Si:) rsc.org

Strategies for Enhancing Oligosilane Stability

Given the reactivity of the Si-Si framework, various strategies have been explored to enhance the stability of oligosilanes. These methods focus on modifying the molecular architecture to either sterically or electronically protect the silicon backbone.

Steric Shielding: One of the most effective strategies is to introduce bulky substituents onto the silicon atoms. Larger alkyl or silyl groups can physically block the approach of chemical reagents, thereby increasing the kinetic stability of the Si-Si bonds. For example, introducing a bulky triisopropylsilyl group to a silylborane significantly enhanced its stability towards oxidation compared to a trimethylsilyl group. uni-oldenburg.de

Electronic Effects: The electronic nature of the substituents can also influence stability. While not a direct strategy for this compound, the incorporation of electron-withdrawing or -donating groups can modulate the reactivity of the Si-Si bonds, although this often comes with a trade-off in other desired properties.

Theoretical and Computational Chemistry Studies of Octadecamethyloctasilane and Polysilane Oligomers

Electronic Structure Calculations for Polysilane Oligomers

The electronic properties of polysilanes are of significant interest due to the phenomenon of σ-electron delocalization along the silicon backbone, which gives rise to their unique optical and electronic characteristics. researchgate.netmdpi.com Various computational methods are employed to model these properties.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are fundamental to studying polysilanes. The Hartree-Fock (HF) method, being a foundational ab initio approach, provides a good starting point for determining molecular geometries and electronic states. utb.czcaltech.edu However, HF theory neglects electron correlation, which is the interaction between individual electrons. wikipedia.orgnumberanalytics.com

To account for electron correlation, Møller-Plesset perturbation theory, particularly at the second order (MP2), is frequently used. wikipedia.orgrsc.org MP2 calculations offer improved accuracy for geometries and electronic state energies over HF. rsc.orgscholarsportal.info For instance, studies on small silane (B1218182) chains have utilized HF for geometry optimizations, supplemented by MP2 calculations for more accurate ground-state and vertical ionization energies. acs.org These calculations have shown that while energy differences between ground-state minima can be small, vertical ionization energies are more sensitive to molecular conformation. acs.org MP2 has been demonstrated to provide reliable predictions for equilibrium geometries and harmonic frequencies in various molecules. rsc.org For polysilane oligomers, MP2 calculations with appropriate basis sets, such as 6-31G*, have been used to determine structural parameters that can then be used in further calculations of properties like rotational barriers. scholarsportal.info

Computational MethodApplication in Polysilane StudiesKey Findings
Hartree-Fock (HF) Geometry optimization, baseline electronic structureProvides initial geometries; neglects electron correlation. utb.czcaltech.eduwikipedia.org
Møller-Plesset (MP2) Improved geometry optimization, electronic state energiesAccounts for electron correlation, leading to more accurate predictions of bond lengths, angles, and energies. rsc.orgscholarsportal.info

Density Functional Theory (DFT) has become a widely used method for studying the molecular and electronic properties of polysilane oligomers due to its balance of computational cost and accuracy. utb.cz DFT methods, such as those employing the B3LYP functional, have been successfully applied to calculate the electronic properties of alkyl- and aryl-substituted oligosilanes. researchgate.net These studies have investigated how conformational defects in the silicon chain affect the frontier molecular orbitals (FMOs). researchgate.net

DFT is also used to explore the electronic structures of modified polysilanes, such as those with fluorine substitutions or incorporated metal atoms. acs.orgresearchgate.net For example, DFT calculations have shown that twisting the backbone of a polysilane from a trans-planar to a helical conformation increases the bandgap. researchgate.net Furthermore, time-dependent DFT (TD-DFT) is a powerful tool for calculating excitation properties and absorption spectra, providing insights into the photo-physical behavior of these materials. utb.czsemanticscholar.org

DFT FunctionalBasis SetApplication
B3LYP 6-31G*Calculation of electronic properties of oligosilanes with conformational defects. researchgate.net
Various VariousStudy of electronic structure changes with conformational twisting. researchgate.net
TD-DFT 6-31G**Calculation of theoretical electronic absorption spectra. semanticscholar.org

Electron correlation, the interaction between electrons, is crucial for accurately describing the electronic structure of molecules. fiveable.mewustl.edu While Hartree-Fock theory treats these interactions in an averaged manner, post-Hartree-Fock methods aim to provide a more precise account. wikipedia.orgnumberanalytics.com These methods are essential for obtaining accurate results, especially for systems where electron correlation effects are significant. github.ioepfl.ch

Post-Hartree-Fock methods include Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset perturbation theory (MPn). wikipedia.orggithub.io CI methods, for instance, expand the wavefunction as a linear combination of multiple Slater determinants, which can, in principle, yield the exact energy. ornl.gov However, full CI is computationally very expensive. epfl.ch In practice, truncated CI methods like CISD (CI with single and double excitations) are used. ornl.gov For polysilanes, ab initio molecular orbital calculations that include electron correlation, such as MP2 and QCISD (Quadratic Configuration Interaction with Single and Double excitations), have been used to study reaction transition states. rsc.org Studies on the hyperpolarizability of trans-polysilane chains have shown that electron correlation, as calculated by MP2, significantly increases the magnitude of this property compared to self-consistent-field (HF) values. sioc-journal.cn

Density Functional Theory (DFT) for Molecular and Electronic Properties

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of polysilane oligomers is not static. Rotations around the Si-Si single bonds lead to different conformations, which in turn significantly affect the polymer's properties.

The conformation of the polysilane backbone is determined by the dihedral angles between successive silicon atoms. The potential energy surface (PES) maps the energy of the molecule as a function of these angles. researchgate.netnih.govchemrxiv.org The energy maxima on this surface correspond to rotational barriers.

Ab initio calculations have been employed to determine these rotational barriers. For small silane chains, these barriers are generally found to be low, on the order of ~1 kcal/mol. acs.org For larger, substituted oligomers, such as polyphenylsilanes, the barriers can be more substantial due to steric interactions between the side groups. scholarsportal.info For example, calculations on a tetramer of polyphenylsilane showed a significant energy increase when two phenyl rings attached to non-adjacent silicon atoms approach each other during rotation. scholarsportal.info The study of these rotational energetics is crucial for parameterizing classical force fields used in molecular dynamics simulations of larger polymer systems. scholarsportal.infoosti.gov

The extent of σ-electron delocalization, or σ-conjugation, along the polysilane backbone is highly dependent on its conformation. researchgate.netutb.cz This delocalization arises from the overlap of σ-orbitals of adjacent Si-Si bonds and is maximized in an all-anti (trans-planar) conformation. mdpi.comsemanticscholar.org Any deviation from this ideal conformation, such as a gauche turn, can disrupt the conjugation, effectively segmenting the polymer chain into shorter electronically independent chromophores. scholarsportal.info

This relationship between conformation and electronic properties is a key feature of polysilanes and is responsible for phenomena like thermochromism, where temperature changes induce conformational shifts that alter the material's absorption spectrum. mdpi.com Computational studies have shown that twisting the polysilane backbone away from a trans-planar geometry leads to an increase in the electronic bandgap, which is a direct consequence of reduced σ-conjugation. researchgate.net The size and chemical nature of the side groups play a critical role in determining the preferred conformation and, therefore, the extent of electronic delocalization. mdpi.comsemanticscholar.org

Rotational Barriers and Dihedral Angle Effects in Polysilane Backbones

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of polysilanes and their derivatives. sumitomo-chem.co.jprsc.orgmdpi.com By modeling the potential energy surfaces of these reactions, researchers can identify intermediates, transition states, and predict reaction outcomes, providing insights that are often difficult to obtain through experimental means alone. sumitomo-chem.co.jp

Modeling Silylium (B1239981) Ion Formation and Rearrangement Pathways

Silylium ions, the silicon analogs of carbocations, are key reactive intermediates in many polysilane reactions. uni-oldenburg.deresearchgate.net Their formation is often initiated by a Lewis acid, which abstracts a hydride or an alkyl group from the polysilane chain. uni-oldenburg.de Computational models have been instrumental in understanding the subsequent rearrangement pathways of these highly reactive species.

One common rearrangement is the sila-Wagner-Meerwein shift, analogous to the well-known rearrangement in carbocation chemistry. acs.org This involves a 1,2-migration of a substituent, leading to a more stable, branched isomer. acs.org Density Functional Theory (DFT) calculations have been employed to map out the energy landscapes of these rearrangements, revealing the driving forces and intermediates involved. thieme-connect.com For instance, studies on the Lewis acid-catalyzed rearrangement of permethylated linear oligosilanes have shown that the reaction proceeds through a series of silylium ion intermediates, ultimately favoring the formation of more highly branched structures. uni-oldenburg.de

The formation of silylium ions can also be stabilized by intramolecular interactions. For example, the ionization of 1,1-dihydridocyclopentasilane was computationally shown to yield a cyclic polysilanylsilyl cation stabilized by an intramolecular Si-H-Si bridge, rather than the expected simple silylium ion. d-nb.info This highlights the crucial role of computational modeling in predicting unexpected reaction pathways and stable intermediates. d-nb.info

Furthermore, computational studies have elucidated the role of counteranions and solvent molecules in stabilizing silylium ions. nih.gov The interaction with weakly coordinating anions and solvent molecules can significantly influence the energy landscape and the selectivity of the reaction. thieme-connect.comnih.gov For instance, calculations have shown that the relative stability of different silylium ions can be reversed by the presence of a carborane anion. nih.gov

Transition State Identification and Activation Energy Calculations

A critical aspect of understanding reaction mechanisms is the identification of transition states and the calculation of their corresponding activation energies. thoughtco.comopentextbc.cafsu.edu The activation energy represents the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. wikipedia.org

Computational chemists use various methods to locate transition states on the potential energy surface. These methods typically involve searching for a first-order saddle point, which is a maximum in one direction (the reaction coordinate) and a minimum in all other directions. Once the transition state geometry is found, its energy can be calculated, providing the activation energy for that particular reaction step.

For example, in the study of silylium ion rearrangements, DFT calculations have been used to identify the transition states for hydride and methyl group migrations. thieme-connect.comnih.gov These calculations have provided quantitative estimates of the activation barriers, allowing for a comparison of different possible rearrangement pathways. nih.gov In one study, the transition state for a methyl group transfer was calculated to be 26.7 kcal/mol relative to the reactant, indicating a significant energy barrier for this step. nih.gov Similarly, calculations on the rearrangement of a bicyclo[3.1.0]hex-2-silyl cation revealed the transition state for a nih.govnih.gov-phenyl shift/ring expansion. thieme-connect.com

The accuracy of these calculations is highly dependent on the level of theory and the basis set used. sumitomo-chem.co.jp Therefore, it is often necessary to benchmark the computational methods against experimental data or higher-level calculations to ensure their reliability. nih.gov

Reaction StepReactantTransition StateProductCalculated Activation Energy (kcal/mol)Computational Method
Methyl Group Transfer 11B16B-TS18B26.7Not specified
nih.govnih.gov-Phenyl Shift/Ring Expansion cis-15+Not specified16+Not specifiedM062X/cc-PVTZ//M062X/6–311G(d,p)
nih.govnih.gov-Hydride Shift/Ring Expansion trans-43+trans-44+‡45+Not specifiedM06-2X/cc-PVTZ//M06-2X/6-31G(d,p)
2-Butyne Dimerization I2TS3-4P-416Not specified
2-Butyne Rearrangement I2TS3-5P-545Not specified

Molecular Dynamics Simulations of Oligosilanes

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. temple.edudovepress.commpg.de By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules, offering insights into conformational changes, flexibility, and interactions with the environment. mpg.de

Conformational Dynamics and Flexibility Studies

Oligosilanes are flexible molecules that can adopt a variety of conformations in solution. acs.org The relative energies of these conformers and the barriers to their interconversion are crucial for understanding the physical and chemical properties of these materials. acs.org

MD simulations have been used to explore the conformational landscape of oligosilanes. researchgate.net These simulations can reveal the preferred conformations and the pathways for conformational transitions. For example, studies on permethylated oligosilanes have shown that the softest vibrational mode corresponds to rotation around a Si-Si bond, and the barriers to interconversion between conformers are small. acs.org

The conformational dynamics of oligosilanes are also influenced by their environment. MD simulations can be used to study how the presence of a solvent or a surface affects the conformational preferences of these molecules. For instance, simulations of permethyldecasilane on a silicon surface have been used to investigate the formation of self-assembled monolayers and the orientation of the oligosilane chains. researchgate.net

Solvent Effects on Oligosilane Behavior

The solvent can have a significant impact on the behavior of oligosilanes, affecting their conformation, reactivity, and electronic properties. nih.govresearchgate.net MD simulations can be used to explicitly model the solvent molecules and study their interactions with the oligosilane solute.

Implicit solvent models offer a computationally less expensive alternative to explicit solvent simulations. numberanalytics.com These models treat the solvent as a continuous medium with a specific dielectric constant, capturing the average electrostatic effect of the solvent on the solute. numberanalytics.com Continuum self-consistent reaction field (SCRF) methods, for example, have been used to calculate the solvation free energies of different oligosilane conformers, providing insights into how the solvent stabilizes certain conformations over others. acs.org

Computational studies have shown that solvent polarity can influence the relative energies of oligosilane conformers. acs.org For example, calculations on solvated oligosilanes have been performed at different temperatures to determine the free energy of solvation and its effect on conformational equilibria. acs.org These studies are essential for understanding and predicting the behavior of oligosilanes in different solvent environments.

Development and Application of Advanced Computational Models

The field of computational chemistry is constantly evolving, with the development of new methods and models that offer improved accuracy and efficiency. rsc.orgcecam.org For polysilane and oligosilane research, these advancements are crucial for tackling increasingly complex systems and phenomena.

One area of active development is the creation of more accurate force fields for molecular simulations. nih.gov Force fields are sets of parameters that describe the potential energy of a system as a function of the positions of its atoms. The accuracy of an MD simulation is highly dependent on the quality of the force field used. nih.gov Researchers are developing new force fields specifically tailored for polysiloxanes and related materials, which will enable more reliable predictions of their physical and chemical properties. nih.gov

Machine learning force fields (MLFFs) represent a particularly promising new direction. nih.gov MLFFs use machine learning algorithms to learn the relationship between the atomic structure and the potential energy from a large dataset of quantum mechanical calculations. This approach has the potential to achieve the accuracy of ab initio methods at a fraction of the computational cost, enabling large-scale simulations of complex systems. nih.gov

In addition to force field development, new quantum chemical methods are also being applied to the study of polysilanes. Density functional theory (DFT) and time-dependent DFT (TDDFT) are widely used to calculate the electronic properties of these materials, including their frontier molecular orbital energies and absorption spectra. researchgate.net These calculations are essential for understanding the optoelectronic properties of polysilanes and for designing new materials with tailored functionalities. researchgate.nettandfonline.com

Furthermore, advanced computational models are being used to investigate complex reaction networks and to discover new reaction pathways. cecam.org By combining quantum chemical calculations with automated reaction discovery algorithms, researchers can explore the vast chemical space of polysilane chemistry and identify novel synthetic routes to new materials. cecam.org

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid QM/MM methods have emerged as a vital tool for studying large chemical systems, such as polysilane oligomers, by combining the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). uiuc.edumpg.denih.gov This approach partitions the system into two regions: a core region of electronic interest (e.g., a reactive site or a chromophore) which is treated with a computationally intensive QM method, and the surrounding environment which is described by a less demanding MM force field. uiuc.edumpg.de The primary advantage of this method is its ability to model chemical reactions and electronic phenomena in large, complex environments like solutions or within a polymer matrix. nih.govresearchgate.net

The total energy of the system in a QM/MM framework is a combination of the energies of the QM region, the MM region, and the interaction energy between them. mpg.de Different levels of theory can be employed for the QM part, ranging from semi-empirical methods to more accurate Density Functional Theory (DFT) or ab initio methods. uiuc.eduresearchgate.net The choice of method depends on the desired balance between accuracy and computational cost. uiuc.edu

A key challenge in QM/MM simulations is the treatment of the boundary between the QM and MM regions, especially when it cuts across covalent bonds. mpg.dearxiv.org Various schemes, such as the link atom method, have been developed to handle this interface. mpg.de Furthermore, the interaction between the QM and MM regions can be treated at different levels of sophistication, from simple mechanical embedding to more advanced electrostatic embedding that accounts for the polarization of the QM region by the MM charges, and even polarizable embedding where both regions can mutually polarize each other. mpg.dearxiv.org

While direct QM/MM studies specifically on Octadecamethyloctasilane are not extensively documented in the provided literature, the methodology has been successfully applied to the study of related silicone polymerization reactions. mdpi.comresearchgate.net For instance, in modeling the polymerization of polydimethylsiloxane (B3030410) (PDMS), QM calculations were used to describe the fundamental condensation reactions, while MM models were employed to handle the extended relaxation processes of the growing polymer chains. mdpi.com This approach allows for the simulation of thousands of atoms, capturing the complexities of polymer growth and relaxation with a high degree of curing. mdpi.comresearchgate.net

Table 1: QM/MM Simulation Approaches

Feature Description Relevance to Polysilanes Citations
Partitioning The molecular system is divided into a QM region (chemically active part) and an MM region (environment). Allows for focused, high-accuracy calculations on specific Si-Si bonds or reactive sites within a large oligomer. uiuc.edu, mpg.de
QM Methods Can range from semi-empirical (MNDO, AM1) to DFT (e.g., B3LYP) and ab initio methods. DFT is widely used for its balance of accuracy and efficiency in describing the electronic structure of silicon compounds. uiuc.edu, researchgate.net
MM Force Fields Classical potentials (e.g., CHARMM, MMFF94) describe the non-reactive parts of the system. Essential for modeling the conformational dynamics of the long alkyl side chains and the overall oligomer structure. mdpi.com, researchgate.net
Coupling Schemes Additive or subtractive schemes (like ONIOM) combine the energies and forces of the two regions. Subtractive schemes are often easier to implement as they require less communication between QM and MM software. mpg.de
Boundary Treatment Link atoms or specialized orbitals are used to saturate dangling bonds at the QM/MM interface. Crucial for accurately modeling reactions that involve the cleavage or formation of Si-Si or Si-C bonds. mpg.de, arxiv.org
Embedding Describes the QM-MM interaction. Can be mechanical (ignores electrostatics), electrostatic, or polarizable. Electrostatic and polarizable embedding are important for capturing how the polymer environment influences the electronic properties of the QM region. mpg.de

Machine Learning Potentials for Polysilane Systems

In recent years, machine learning (ML) has revolutionized the development of interatomic potentials, or force fields (FFs), for molecular simulations. nih.gov ML potentials aim to bridge the gap between the high accuracy of quantum mechanical calculations and the computational efficiency of classical force fields. nih.govaps.org These potentials are not based on a fixed functional form but are "trained" on a large dataset of reference energies and forces generated by high-accuracy QM methods, such as DFT. researchgate.netscm.com This allows them to model complex potential energy surfaces with unprecedented accuracy across a wide range of atomic environments. aps.org

For silicon-based systems, ML potentials have shown great promise. aps.orgresearchgate.net They can be used to perform large-scale molecular dynamics (MD) simulations to study material properties like thermal conductivity, the structure of amorphous materials, and the stability of defects, which would be computationally prohibitive with direct QM methods. aps.org The general workflow for creating an ML force field involves several key steps: acs.org

Reference Data Generation: Creating a diverse database of atomic configurations and their corresponding energies and forces using QM calculations.

Atomic Environment Descriptor: Representing the local environment of each atom with a set of numerical "fingerprints" that are invariant to rotation and permutation of like atoms.

Model Training: Using ML algorithms, such as neural networks or Gaussian process regression, to learn the complex relationship between the atomic fingerprints and the atomic forces or potential energy. scm.comrsc.org

Validation: Testing the trained model against data not included in the training set to ensure its predictive power and accuracy. acs.org

Several types of ML potentials have been developed and applied to silicon and related systems. For instance, polynomial machine learning potentials have demonstrated high predictive power for the liquid structural properties of 22 elemental systems, including silicon. aps.org Neural network potentials have been developed for complex multi-component systems like La-Si-P, accurately describing crystalline and liquid structures. arxiv.org These models can be used to predict properties like melting temperatures and study processes like nucleation and growth. arxiv.org The development of transferable ML potentials, which can be applied to systems and configurations not explicitly included in the training data, is a key area of ongoing research. researchgate.net

While specific ML potentials for this compound are not detailed in the provided search results, the frameworks developed for elemental silicon and other complex systems are directly applicable. aps.org These potentials would enable accurate simulations of the conformational dynamics, thermal properties, and reactivity of this and other large oligosilanes, providing insights that are currently difficult to achieve. rsc.orgcmu.edu

Table 2: Comparison of Simulation Methods for Polysilanes

Method Accuracy Computational Cost System Size / Timescale Key Application for Polysilanes Citations
Quantum Mechanics (QM) High Very High ~100s of atoms / ps Electronic properties, reaction mechanisms, bond breaking/forming. utb.cz, baranlab.org
Classical Force Fields (MM) Low Low Millions of atoms / µs Conformational sampling, bulk properties, long-time dynamics. mdpi.com
QM/MM High (for QM region) Medium-High ~10,000s of atoms / ns Enzyme catalysis, reactions in solution, excited state properties in a matrix. mpg.de, nih.gov
Machine Learning (ML) Potentials High (approaching QM) Low (after training) Millions of atoms / µs Large-scale dynamics with QM accuracy, thermal properties, amorphous structures. nih.govaps.orgscm.com

Predictive Modeling of Oligosilane Reactivity and Stability

Computational chemistry is instrumental in predicting the reactivity and stability of oligosilanes. researchgate.netresearchgate.net DFT calculations, for instance, are frequently used to investigate reaction mechanisms, determine the stability of different isomers, and rationalize experimental observations. researchgate.net

One area of significant study is the Lewis acid-catalyzed rearrangement of permethyloligosilanes. acs.org For example, the rearrangement of n-octadecamethyloctasilane with an Al(Fe)Cl₃ catalyst was reported to yield a mixture of more highly branched isomers, specifically 2,2,4-tris(trimethylsilyl)nonamethylpentasilane and 2,2,3,3-tetrakis(trimethylsilyl)hexamethyltetrasilane. acs.org Computational modeling can help elucidate the reaction pathways, which are thought to proceed through a series of 1,2-methyl shifts to form the most stable intermediate silylium ions, ultimately leading to the most stable branched oligosilane isomers. acs.org These studies can be conveniently monitored by comparing experimental ²⁹Si NMR chemical shifts with computationally predicted values. researchgate.netacs.org

The thermal stability and pyrolysis of polysilanes are also actively investigated using computational methods. rsc.org DFT calculations can provide insight into microstructure-dependent pyrolysis, helping to understand how the polymer architecture influences thermal decomposition pathways. rsc.org The initial stages of pyrolysis often involve the homolysis of weak Si-Si bonds to form reactive intermediates like silyl (B83357) radicals. rsc.org

Furthermore, predictive models based on machine learning are being developed to assess the chemical reactivity and stability of materials more broadly. rsc.orgnih.govresearchgate.net These models learn from large datasets to predict the outcomes of chemical reactions without relying solely on traditional electronic structure calculations. rsc.org By using descriptors derived from QM, these models can predict compatibility between different chemical components, which is crucial for designing stable materials systems. cmu.edursc.org For oligosilanes, such models could be used to predict their stability in different solvent environments or their reactivity towards various reagents, accelerating the discovery of new functional organosilicon materials. acs.org

Table 3: Computationally Studied Reactions of Oligosilanes

Reaction Type Substrate Example Products Computational Method Insights Gained Citations
Lewis Acid Rearrangement n-Octadecamethyloctasilane Branched isomers (e.g., 2,2,4-tris(trimethylsilyl)nonamethylpentasilane) DFT, NMR Prediction Elucidation of rearrangement mechanisms via stable silylium ion intermediates. acs.org
Thermal Synthesis SiCl₄ + Si Perchlorinated oligosilanes (e.g., cyclo-Si₅Cl₁₀, n-Si₄Cl₁₀) DFT, NMR Prediction Mechanistic insight into high-temperature oligosilane formation. researchgate.net
Pyrolysis Polycyclosilanes Polycarbosilanes, SiC DFT Understanding of microstructure-dependent thermal stability and decomposition pathways. rsc.org
Cross-Coupling Chloro(oligo)silanes + Silylboronates Longer, sequence-defined oligosilanes N/A (Synthetic study) Provides targets for predictive stability and reactivity modeling. acs.org

Emerging Research Directions and Future Perspectives in Octadecamethyloctasilane Chemistry

Design and Synthesis of Novel Oligosilane Architectures and Derivatives

The linear Si-Si backbone of octadecamethyloctasilane provides a versatile platform for the construction of more intricate and higher-dimensional oligosilane structures. Current research is actively exploring the synthesis of dendrimeric, hyperbranched, cyclic, and polycyclic frameworks.

Polysilane dendrimers and hyperbranched polymers represent a class of highly branched, silicon-rich macromolecules with unique photophysical and electronic properties stemming from σ-conjugation throughout their three-dimensional structures. mdpi.comresearchgate.net While the direct synthesis of dendrimers from this compound has not been extensively reported, the synthetic strategies developed for other oligosilanes could be adapted. These methods primarily involve the stepwise and selective formation of Si-Si bonds. mdpi.com

Key synthetic approaches that could be applied to derivatives of this compound include:

Divergent Synthesis: This method starts from a central core and adds generational branches in a stepwise manner. nih.gov One could envision functionalizing the terminal silicon atoms of this compound to act as a core for divergent growth.

Convergent Synthesis: In this approach, dendritic wedges are synthesized first and then attached to a central core. nih.gov Fragments derived from the cleavage of this compound could potentially serve as these wedges.

Redistribution Reactions: The catalyzed redistribution of Si-Si and Si-Cl bonds in smaller silane (B1218182) precursors is a common method for producing hyperbranched polysilanes. spiedigitallibrary.org A similar approach could be explored using this compound under specific catalytic conditions.

The synthesis of these complex structures often relies on the coupling of silyl (B83357) halides or triflates with silyl anions (silyllithiums, silylpotassiums) in reactions such as Wurtz-type couplings or salt metathesis. mdpi.comscispace.com For example, the selective deprotonation of a terminal methyl group on a modified this compound could generate a reactive silyl anion for further branching.

Table 1: Synthetic Strategies for Dendrimeric and Hyperbranched Polysilanes

Synthesis Strategy Description Potential Application to this compound Key Intermediates
Divergent Growth Stepwise addition of monomer units from a central core outwards. nih.gov Functionalized this compound as a linear core. Silyl halides, Silyl anions
Convergent Growth Synthesis of dendritic wedges followed by attachment to a core. nih.gov Oligosilane fragments from this compound as wedges. Functionalized dendritic wedges

| Hyperbranching Polymerization | One-pot polymerization of ABn-type monomers. deepdyve.comfrontiersin.org | Not directly applicable, but redistribution reactions can yield hyperbranched structures. | Silyl halides, Silyl hydrides |

The synthesis of cyclic and polycyclic oligosilanes is a significant area of research, as these structures exhibit unique conformational constraints and electronic properties due to the delocalization of σ-electrons within their frameworks. wiley.com The construction of such molecules is challenging but offers access to novel materials and a deeper understanding of Si-Si bonding. acs.org

While direct cyclization of this compound into a simple ring is not a primary route, its derivatives can be key precursors for more complex polycyclic systems. For instance, α,ω-difunctionalized octadecamethyloctasilanes could undergo intramolecular reductive coupling to form large cyclosilanes. More sophisticated polycyclic frameworks, such as sila-adamantanes and bicyclo[2.2.2]octasilanes, have been synthesized through multi-step strategies involving the assembly of smaller, functionalized silane building blocks. escholarship.orgacs.org

Recent advances in the synthesis of polycyclic oligosilanes often utilize dipotassium (B57713) α,ω-oligosilandiides, which can be generated by the selective cleavage of terminal trimethylsilyl (B98337) groups from branched oligosilanes using potassium tert-butoxide. acs.org This methodology could potentially be adapted to create reactive intermediates from modified this compound for the construction of intricate polycyclic frameworks.

Table 2: Examples of Polycyclic Oligosilane Frameworks

Framework Type Description Synthetic Precursors
Monocyclic Silanes Single ring of silicon atoms. α,ω-Dihalo-oligosilanes
Bicyclo[1.1.1]pentasilanes A propeller-shaped structure with two bridgehead silicon atoms. wiley.com Functionalized cyclotrisilanes
Bicyclo[2.2.2]octasilanes A cage-like structure with a rigid framework. acs.org Dianionic oligosilanes, Dichlorosilanes

| Sila-adamantanes | Silicon analogues of the adamantane (B196018) carbon framework. chemrxiv.org | Branched oligosilanes |

Dendrimeric and Hyperbranched Polysilanes

Advanced Catalysis and Reactive Intermediates in this compound Transformations

The development of new catalytic methods is crucial for the selective and efficient transformation of robust Si-Si bonds in oligosilanes like this compound. Research in this area focuses on the use of highly reactive intermediates and both homogeneous and heterogeneous catalysts.

Silylium (B1239981) ions ([R₃Si]⁺) are highly reactive, strongly Lewis acidic species that have emerged as powerful catalysts and intermediates in organic and organosilicon synthesis. researchgate.net Their high electrophilicity enables them to activate otherwise inert bonds, including C-H and Si-H bonds. acs.orgthieme-connect.com

In the context of this compound, silylium ions could potentially initiate a variety of transformations:

C-H Activation: Silylium ions can catalyze the arylation of C-H bonds, a reaction that could be used to functionalize the methyl groups of this compound. acs.org

Rearrangement Reactions: The strong Lewis acidity of silylium ions can promote skeletal rearrangements of the oligosilane backbone, similar to the aluminum chloride-catalyzed rearrangement, potentially leading to more branched isomers.

Polymerization: Silylium ions can act as initiators for the polymerization of silane monomers, suggesting a potential route to creating polysilanes from functionalized this compound precursors. grafiati.com

The generation of silylium ions is typically achieved by hydride abstraction from a hydrosilane using a strong electrophile, such as a trityl cation. rsc.org

The selective cleavage and functionalization of Si-Si bonds are fundamental challenges in oligosilane chemistry. Transition metal catalysis offers a powerful toolkit for these transformations. d-nb.infosioc-journal.cn While much of the research has focused on the activation of strained cyclic silanes, there is growing interest in the functionalization of linear oligosilanes.

For this compound, catalytic approaches could enable:

Insertion Reactions: Transition metal complexes can insert into Si-Si bonds, creating metallated intermediates that can be trapped with various electrophiles, leading to the introduction of new functional groups along the silane chain.

Cross-Coupling Reactions: Catalytic methods can be employed to couple oligosilanyl fragments with organic halides or other electrophiles, providing a route to more complex organosilicon structures.

Dehydrogenative Coupling: This method, often catalyzed by transition metals, can form Si-Si bonds by the elimination of H₂, and could be used to polymerize or further elaborate functionalized derivatives of this compound.

Both homogeneous catalysts, which are soluble in the reaction medium, and heterogeneous catalysts, which are in a different phase, are being explored for these transformations. Heterogeneous catalysts offer the advantage of easier separation and recycling.

Exploiting Silylium Ions in Synthetic Strategies

Theoretical Advancement for Complex Oligosilane Systems

Computational chemistry plays an indispensable role in modern oligosilane research, providing deep insights into the structure, bonding, and electronic properties of these complex molecules. Theoretical advancements are crucial for understanding the behavior of molecules like this compound and for guiding the design of new synthetic targets.

Hartree-Fock and Density Functional Theory (DFT) calculations are routinely used to investigate:

Conformational Analysis: The properties of oligosilanes are highly dependent on their conformation, particularly the dihedral angles of the Si-Si backbone. nih.govnih.gov Theoretical models can predict the most stable conformations of this compound and its derivatives and how these conformations influence properties like σ-electron delocalization. acs.org

Electronic Properties: Calculations can determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic absorption and emission spectra of oligosilanes. jh.eduutb.cz These calculations can explain the observed red-shift in the UV absorption maximum with increasing chain length.

Reaction Mechanisms: Theoretical studies can elucidate the pathways of catalytic and non-catalytic reactions involving oligosilanes, such as rearrangements and bond cleavage events. This includes modeling the transition states and intermediates to understand the energetics and selectivity of these processes.

These theoretical approaches not only help in rationalizing experimental observations but also in predicting the properties of yet-to-be-synthesized complex oligosilane architectures, thereby accelerating the discovery of new functional materials.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Sila-adamantane
Bicyclo[2.2.2]octasilane
Potassium tert-butoxide

Multiscale Modeling Approaches for Larger Polysilanes

The study of larger polysilanes, which are polymers with a silicon backbone, presents significant computational challenges. Multiscale modeling has emerged as a powerful approach to investigate the properties and behaviors of these complex systems. nih.govaps.org This methodology bridges different levels of theory and simulation, from quantum mechanical calculations on small fragments to coarse-grained models of entire polymer chains.

One application of multiscale modeling is in understanding the conformational dynamics of polysilanes. For instance, while rotational processes in permethylated oligosilanes are energetically easy, introducing bulky end groups can suppress these rotations. mdpi.com Molecular dynamics simulations, a key component of multiscale modeling, can be used to explore the flexibility of these polymer chains and how it is influenced by substituent size and chain length. aps.orgmdpi.com

Furthermore, multiscale approaches are employed to investigate the reaction mechanisms in complex environments. For example, a multiscale modeling approach was used to study an aldol (B89426) addition reaction within a nanoreactor, combining dissipative particle dynamics (DPD) simulations to understand the morphology and dielectric environment with density functional theory (DFT) calculations to probe the reaction's transition states. nih.gov This type of integrated approach holds promise for designing and optimizing synthetic routes for functionalized polysilanes.

Quantum Chemical Insights into Silicon-Based Bonding and Reactivity

Quantum chemical studies are crucial for providing a deeper understanding of the fundamental nature of silicon-silicon (Si-Si) bonds and the reactivity of oligosilanes. rsc.orgresearchgate.net These computational methods allow for the investigation of electronic structures, bond energies, and reaction pathways that are often difficult to probe experimentally.

A key area of interest is the phenomenon of σ-bond electron delocalization in polysilanes, which is responsible for their unique optical and electronic properties. mdpi.comrsc.org Quantum chemical calculations can elucidate how the degree of delocalization is affected by the substitution pattern, chain length, and the spatial orientation of the silicon backbone. mdpi.com For example, theoretical studies have shown that aromatic substituents are necessary to stabilize radical anions formed during certain cleavage reactions of di- and trisilanes. rsc.org

Quantum chemical calculations also play a vital role in understanding and predicting the reactivity of oligosilanes. They can be used to study the competition between Si-Si and silicon-carbon (Si-C) bond cleavage in functionalized oligosilanes. rsc.org Furthermore, DFT assessments provide mechanistic insights into the formation of oligosilanes in high-temperature reactions and can be used to rationalize the selective cleavage of Si-Si bonds in cyclosilanes. researchgate.net These theoretical insights are invaluable for designing new synthetic strategies and functional materials based on oligosilanes.

Interdisciplinary Research Frontiers Involving this compound and Oligosilanes

The unique properties of this compound and other oligosilanes have positioned them at the forefront of interdisciplinary research, bridging chemistry, materials science, and nanotechnology.

Precursor Development for Silicon-Containing Materials (e.g., SiC Coatings, Nanomaterials, Ceramic Composites)

Oligosilanes and polysilanes serve as crucial single-source precursors for a variety of advanced silicon-containing materials. mdpi.comresearchgate.net Their controlled thermal decomposition, or pyrolysis, allows for the synthesis of materials with tailored properties. mdpi.com Polydimethylsilane, for example, is a significant precursor for silicon carbide (SiC) fibers. mdpi.com The thermal treatment of polydimethylsilane induces a rearrangement to form a processable polycarbosilane, which can then be spun into fibers. mdpi.com

The versatility of these precursors allows for the creation of complex ceramic nanocomposites. mdpi.com By modifying polymeric precursors with other metal-containing compounds before pyrolysis, it is possible to produce ceramic composites with specific functionalities, such as magnetic iron silicides. mdpi.com Similarly, polycarbosilanes modified with yttrium can generate in-situ sintering additives during pyrolysis, aiding in the formation of dense SiC ceramics. tandfonline.com

Furthermore, oligosilanes are being explored as precursors for thin-film deposition in the electronics industry. acs.orggoogle.comdupont.com Liquid phase deposition (LPD) using oligomeric hydrosilanes allows for the fabrication of amorphous silicon-carbon hybrid films, where the carbon content and bandgap can be tuned by the choice of precursor. acs.org Functionalized cyclosilazanes are also being developed as precursors for depositing silicon-containing films like silicon oxide and silicon nitride via atomic layer deposition (ALD). google.com

Integration into Functional Oligomeric and Polymeric Systems

The incorporation of oligosilane units into larger oligomeric and polymeric structures is a rapidly developing area of research, leading to materials with novel electronic and optical properties. osti.gov The unique σ-conjugation along the silicon backbone of oligosilanes imparts interesting characteristics to these hybrid systems. rsc.org

Silyl triflate derivatives of oligosilanes have proven to be valuable building blocks for creating new organosilicon polymers. researchgate.netresearchgate.net These reactive intermediates allow for the synthesis of functionalized oligosilanes that can be incorporated into polymeric chains. researchgate.net For example, α,ω-triflate substituted oligosilanes are used to construct polymers with a regular, alternating arrangement of building blocks in the polymer backbone. researchgate.net

The synthesis of block copolymers containing oligosilane segments is another active area of research. nih.govotsukac.co.jp These materials can self-assemble into well-defined nanostructures, with potential applications in areas like nanolithography and drug delivery. nih.gov By precisely controlling the molecular weight and composition of these block copolymers, it is possible to tailor the morphology of the resulting materials. otsukac.co.jp The integration of oligosilanes into these complex polymeric systems opens up possibilities for creating advanced functional materials for a wide range of applications. acs.orgicmab.es

Methodological Innovations in Characterization and Analysis of Oligosilanes

Advances in analytical techniques are crucial for furthering the understanding and application of oligosilanes. Innovations in spectroscopic and spectrometric methods are providing unprecedented insights into the structure, dynamics, and reactivity of these silicon-based compounds.

Development of In Situ and Operando Spectroscopic Techniques

In situ and operando spectroscopy are powerful tools that allow researchers to study materials under realistic reaction conditions. chemcatbio.orgresearchgate.netnih.gov These techniques provide real-time information on the chemical and physical changes occurring in a system, offering valuable insights into reaction mechanisms and catalyst behavior. chemcatbio.orgiapchem.orgeuropean-mrs.com

For the study of oligosilanes, techniques such as in situ infrared (IR) spectroscopy and X-ray absorption spectroscopy (XAS) can be employed to monitor the synthesis and transformation of these compounds. researchgate.net For example, these methods could be used to track the cleavage of Si-Si bonds or the formation of new functional groups during a reaction. mdpi.com The ability to combine multiple in situ techniques, such as IR, Raman, and X-ray diffraction (XRD), provides a more complete picture of the catalytic system. researchgate.net

The development of specialized cells and reactors is essential for conducting in situ and operando experiments. nih.gov These setups must be able to withstand the reaction conditions while allowing for the passage of the spectroscopic probe. nih.gov As these techniques become more sophisticated and accessible, they will undoubtedly play a key role in unraveling the complex chemistry of oligosilanes and guiding the design of new synthetic routes and functional materials. european-mrs.com

Advanced Data Analysis and Cheminformatics for Oligosilane Research

The field of oligosilane research is increasingly benefiting from the application of advanced data analysis and cheminformatics. These computational tools are essential for managing the large and complex datasets generated from experimental and theoretical studies of oligosilanes, including this compound. By leveraging these techniques, researchers can uncover structure-property relationships, predict the behavior of novel compounds, and accelerate the discovery of new materials with desired functionalities.

Cheminformatics combines chemistry, computer science, and information science to analyze and interpret chemical data. neovarsity.org In the context of oligosilane research, this involves the use of specialized software and algorithms to process data from various sources, such as spectroscopic measurements, computational chemistry simulations, and property testing. neovarsity.orgnih.gov A key aspect of cheminformatics is the ability to represent chemical structures in a machine-readable format, which allows for the systematic analysis of large chemical libraries. engineering.org.cnresearchgate.net

One of the most powerful tools in cheminformatics is the quantitative structure-activity relationship (QSAR) model. protoqsar.com QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physical properties. protoqsar.comnih.gov These models are built by analyzing a training set of compounds for which the property of interest is known and then using statistical methods and machine learning to identify the key structural features that influence that property. protoqsar.comnih.gov Once validated, a QSAR model can be used to predict the properties of new, untested compounds, thereby reducing the need for extensive experimental work. protoqsar.com

The development of robust QSAR models relies on the accurate representation of molecular structures using numerical descriptors. protoqsar.com These descriptors can range from simple counts of atoms and functional groups to more complex parameters that describe the topology, geometry, and electronic properties of the molecule. researchgate.net For oligosilanes like this compound, relevant descriptors might include the number of silicon atoms, the type and arrangement of organic substituents, and quantum chemical parameters that describe the electronic structure.

Machine learning algorithms are increasingly being used to develop sophisticated QSAR models for predicting the properties of polymers and oligomers. mdpi.comacs.org These algorithms can identify complex, non-linear relationships between molecular structure and properties that may not be apparent from traditional statistical methods. mdpi.com Techniques such as Gaussian Process Regression (GPR), support vector machines (SVM), and neural networks are being applied to predict a wide range of properties, including thermal stability, electronic properties, and solubility. mdpi.comacs.org

The table below provides a hypothetical example of a dataset that could be used to train a QSAR model for predicting the maximum absorption wavelength (λmax), a key electronic property, of linear oligosilanes.

OligosilaneNumber of Silicon AtomsMolecular Weight (g/mol)Si-Si Bond Energy (kcal/mol)Predicted λmax (nm)
Hexamethyldisilane2146.3880.5197
Octamethyltrisilane3218.5878.2215
Decamethyltetrasilane4290.7776.8235
Dodecamethylpentasilane5362.9775.9250
Tetradecamethylhexasilane6435.1675.3260
Hexadecamethylheptasilane7507.3674.8270
This compound8579.5574.5278

Advanced data analysis techniques also play a crucial role in the high-throughput screening of virtual compound libraries. acs.org By generating large numbers of hypothetical oligosilane structures in silico and then using QSAR models to predict their properties, researchers can identify promising candidates for synthesis and experimental testing. engineering.org.cnmdpi.com This computational approach significantly accelerates the materials discovery process and allows for the exploration of a much larger chemical space than would be possible with experimental methods alone. neovarsity.org

Q & A

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions on this compound’s applications?

  • Methodological Answer : The PICO framework (Population: material system; Intervention: functionalization; Comparison: alternative siloxanes; Outcome: performance metrics) structures comparative studies. FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps (e.g., biocompatibility in medical devices). Pilot studies and literature mapping refine scope .

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